An In-depth Technical Guide to Sodium 2-Hydroxypyridine-3-sulfinate (CAS 2137703-06-9)
An In-depth Technical Guide to Sodium 2-Hydroxypyridine-3-sulfinate (CAS 2137703-06-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the known and inferred physical and chemical properties of Sodium 2-hydroxypyridine-3-sulfinate. Given the limited publicly available data for this specific compound, this guide integrates information on closely related analogues and the broader class of sulfinate salts to offer a robust predictive and practical framework for researchers.
Core Compound Identity and Properties
Sodium 2-hydroxypyridine-3-sulfinate is a specialty chemical with the CAS number 2137703-06-9.[1][2][3] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 2137703-06-9 | [1][2][3] |
| Molecular Formula | C₅H₄NNaO₃S | [1][2] |
| Molecular Weight | 181.15 g/mol | [1][2] |
| Appearance | Not explicitly reported; likely a solid (powder or crystals) based on related compounds. | Inferred |
| Melting Point | Not explicitly reported. | |
| Boiling Point | Not explicitly reported; likely decomposes before boiling. | Inferred |
| Solubility | Not explicitly reported; expected to be soluble in water.[4] | Inferred |
Expert Insight: The presence of the sodium cation and the polar sulfinate and hydroxyl groups strongly suggests that this compound is a solid at room temperature and possesses significant water solubility. The thermal stability of sulfinate salts can be variable, and decomposition upon heating is a common characteristic.
Comparative Analysis with Isomeric Analogues
To build a more complete profile of Sodium 2-hydroxypyridine-3-sulfinate, a comparative analysis with its isomer, Sodium Pyridine-2-sulfinate (CAS 24367-66-6), is highly instructive.
| Property | Sodium 2-hydroxypyridine-3-sulfinate | Sodium Pyridine-2-sulfinate |
| CAS Number | 2137703-06-9 | 24367-66-6[4][5][6] |
| Molecular Formula | C₅H₄NNaO₃S | C₅H₄NNaO₂S[5] |
| Molecular Weight | 181.15 g/mol | 165.15 g/mol [5] |
| Appearance | Likely a solid | Powder or crystals[4][5] |
| Melting Point | Not Reported | 292 °C or >300 °C[4][5] |
Causality in Physicochemical Properties: The primary structural difference is the presence and position of the hydroxyl group in the target compound. This hydroxyl group is expected to increase the polarity and potential for hydrogen bonding compared to Sodium Pyridine-2-sulfinate. This would likely influence its solubility, melting point, and chromatographic behavior. The significantly higher melting point of the 2-sulfinate isomer suggests strong intermolecular forces in its crystal lattice.
The Chemistry of Sulfinate Salts: A Foundation for Understanding
Sodium 2-hydroxypyridine-3-sulfinate belongs to the versatile class of sulfinate salts. A deep understanding of their general reactivity is crucial for any application development.
Sulfinate salts are valuable intermediates in organic synthesis, primarily due to the nucleophilic nature of the sulfur atom. They are known to participate in a variety of coupling reactions, making them important building blocks for the synthesis of more complex molecules, including pharmaceuticals.
Key Reactions and Mechanistic Considerations:
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Nucleophilic Substitution: The sulfinate anion can act as a nucleophile, displacing leaving groups to form sulfones.
-
Palladium-Catalyzed Cross-Coupling Reactions: Pyridine sulfinates have emerged as effective coupling partners in Suzuki-Miyaura type reactions, offering an alternative to often unstable pyridine-boronates.[7][8] This highlights their potential in the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug molecules.
-
Radical Reactions: Under certain conditions, sulfinates can generate sulfonyl radicals, which can participate in a range of addition and cyclization reactions.
Recommended Experimental Protocols for Characterization
To rigorously characterize Sodium 2-hydroxypyridine-3-sulfinate, a suite of standard analytical techniques should be employed. The following protocols are designed to be self-validating through the consistency of data across different methods.
Determination of Physical Properties
Appearance and Physical State:
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Objective: To visually inspect and record the physical state, color, and morphology of the compound.
-
Method:
-
Place a small sample of the compound on a clean, white surface.
-
Observe under good lighting and record the color and whether it is crystalline or amorphous.
-
Use a microscope to further examine the crystal habit if applicable.
-
-
Rationale: This provides fundamental qualitative data and can be an initial indicator of purity.
Melting Point Determination (Capillary Method):
-
Objective: To determine the temperature range over which the solid melts.
-
Method:
-
Finely powder a small amount of the dry sample.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.
-
-
Rationale: A sharp melting point range is a good indicator of high purity. A broad range may suggest the presence of impurities.
Solubility Assessment:
-
Objective: To qualitatively and quantitatively assess the solubility in various solvents.
-
Method:
-
Qualitative: To a series of test tubes containing 1 mL of different solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane), add a small, accurately weighed amount (e.g., 10 mg) of the compound. Agitate and observe for dissolution.
-
Quantitative (for aqueous solubility): Prepare a saturated solution by adding an excess of the compound to a known volume of water. Stir at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium. Filter the solution to remove undissolved solid. Analyze a known volume of the filtrate by a suitable method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or by evaporating the solvent and weighing the residue) to determine the concentration.
-
-
Rationale: Understanding solubility is critical for reaction setup, purification, and formulation development.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure and confirm the identity of the compound.
-
Method:
-
Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in assignment.
-
-
Rationale: NMR provides detailed information about the chemical environment of each atom in the molecule, offering definitive structural confirmation.
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Method:
-
Acquire the IR spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Identify characteristic absorption bands for O-H (hydroxyl), S=O (sulfinate), and aromatic C-H and C=C bonds.
-
-
Rationale: IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups.
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Method:
-
Use a suitable ionization technique, such as Electrospray Ionization (ESI), which is well-suited for ionic compounds.
-
Obtain the mass spectrum in both positive and negative ion modes.
-
-
Rationale: High-resolution mass spectrometry can confirm the elemental composition of the molecule.
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Method:
-
Develop a suitable reversed-phase or HILIC method.
-
A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Use a UV detector set to a wavelength where the compound absorbs.
-
Inject a solution of the compound and analyze the resulting chromatogram for the presence of impurities.
-
-
Rationale: HPLC is a highly sensitive technique for separating and quantifying components of a mixture, providing a reliable measure of purity.
Conclusion and Future Directions
References
-
ChemRadar CAS Substance Database. (n.d.). Sodium 2-hydroxypyridine-3-sulfinate CAS#2137703-06-9. Retrieved from [Link]
-
Global PFAS Screening Tool. (2026, March 26). Sodium 2-hydroxypyridine-3-sulfinate CAS#2137703-06-9. Retrieved from [Link]
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ChemRadar Regulatory Information. (n.d.). Sodium 2-hydroxypyridine-3-sulfinate CAS#2137703-06-9. Retrieved from [Link]
-
Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. (2022). Semantic Scholar. Retrieved from [Link]
-
ChemRadar Food Contact Materials Regulations Database. (n.d.). Sodium 2-hydroxypyridine-3-sulfinate CAS#2137703-06-9. Retrieved from [Link]
-
Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (n.d.). PMC. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt. Retrieved from [Link]
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Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. (2022, January 20). RSC Publishing. Retrieved from [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). PMC. Retrieved from [Link]
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Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science. Retrieved from [Link]
- 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (n.d.). Google Patents.
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Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). Retrieved from [Link]
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Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. (2022, January 20). RSC Publishing. Retrieved from [Link]
-
Safety Data Sheet. (2023, February 1). KISHIDA CHEMICAL CO., LTD.. Retrieved from [Link]
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